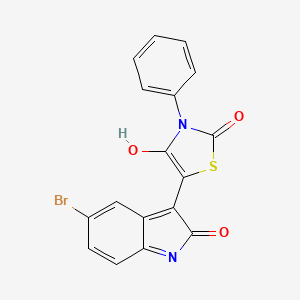![molecular formula C17H17Br2FN2O B6045823 2,4-dibromo-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6045823.png)
2,4-dibromo-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dibromo-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol, also known as fipronil, is a broad-spectrum insecticide that is used in agriculture, veterinary medicine, and public health. It was first introduced in 1993 and has since become one of the most widely used insecticides worldwide. Fipronil is effective against a wide range of pests, including termites, cockroaches, ants, and fleas. We will also list future directions for further research on this topic.
作用机制
Fipronil works by targeting the gamma-aminobutyric acid (GABA) receptor in the central nervous system of insects. This receptor is responsible for regulating the flow of chloride ions into neurons, which helps to maintain the proper balance of electrical activity in the brain. Fipronil binds to the GABA receptor and blocks the flow of chloride ions, leading to hyperexcitation of the nervous system and ultimately death.
Biochemical and Physiological Effects
Fipronil has been shown to have a low toxicity to mammals, but it can have adverse effects on non-target organisms, such as bees and fish. Fipronil has been found to accumulate in the bodies of bees, which can lead to impaired learning and memory, reduced foraging efficiency, and increased mortality. Fipronil has also been shown to be toxic to fish, causing damage to the liver and kidneys.
实验室实验的优点和局限性
Fipronil is a widely used insecticide that has been extensively studied for its insecticidal properties. It is relatively easy to synthesize and has a long shelf life. However, 2,4-dibromo-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol can have adverse effects on non-target organisms, which can make it difficult to use in certain environments. In addition, 2,4-dibromo-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol can be expensive, which can limit its use in some research applications.
未来方向
There are several areas of future research that could be explored with regard to 2,4-dibromo-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol. One area of interest is the development of more targeted insecticides that have fewer adverse effects on non-target organisms. Another area of interest is the study of the long-term effects of 2,4-dibromo-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol exposure on non-target organisms. Finally, there is a need for more research on the potential use of 2,4-dibromo-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol in controlling mosquito populations, particularly in areas where mosquito-borne diseases are prevalent.
合成方法
The synthesis of 2,4-dibromo-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol involves the reaction of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)pyrazole-3-carbonitrile with 4-chloro-2,6-dimethylpyridine in the presence of a base. This reaction produces 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-((2,6-dichloro-4-(trifluoromethyl)phenyl)amino)pyrazole-3-carbonitrile, which is then reacted with 4-(2,2-dichlorovinyl)-2,2-dimethyl-1,3-dioxolane in the presence of a base to produce 2,4-dibromo-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol.
科学研究应用
Fipronil has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of pests, including termites, cockroaches, ants, and fleas. Fipronil has also been studied for its potential use in controlling mosquito populations. In addition, 2,4-dibromo-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol has been investigated for its potential use in agriculture, particularly in the control of rice stem borers.
属性
IUPAC Name |
2,4-dibromo-6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Br2FN2O/c18-13-9-12(17(23)14(19)10-13)11-21-5-7-22(8-6-21)16-4-2-1-3-15(16)20/h1-4,9-10,23H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMRLHXVKTZQDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C(=CC(=C2)Br)Br)O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Br2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(4-bromobenzyl)-2-piperidinyl]ethanol](/img/structure/B6045763.png)

![1-benzyl-N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B6045774.png)
![2-[(5-isoquinolinyloxy)methyl]-N-[1-methyl-2-(2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6045777.png)
![N-methyl-2-(1-methyl-3-oxo-2-piperazinyl)-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B6045782.png)
![N-(2,4-dimethoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B6045793.png)

![2-(methylthio)-N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B6045802.png)
![3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-[(6-methyl-2-pyridinyl)methyl]propanamide](/img/structure/B6045807.png)
![2-[1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B6045810.png)

![1-(3-furylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6045820.png)
![N,N-diethyl-7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6045833.png)
![2-cyano-N-(4-fluorophenyl)-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6045834.png)